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Abstract
Dalmelitinib has emerged as a potent and selective, orally active inhibitor of the c-Met kinase,

a key driver in various human cancers. This technical guide provides a comprehensive

overview of Dalmelitinib, detailing its mechanism of action, preclinical efficacy, and the

experimental methodologies used in its characterization. Through a structured presentation of

quantitative data, detailed protocols, and visual representations of signaling pathways and

experimental workflows, this document aims to serve as a valuable resource for researchers

and professionals in the field of oncology drug development.

Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand,

hepatocyte growth factor (HGF), play crucial roles in normal cellular processes, including

proliferation, migration, and morphogenesis. However, aberrant c-Met signaling, driven by gene

amplification, mutation, or overexpression, is a well-established oncogenic driver in a variety of

malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular

carcinoma. Dysregulated c-Met activity promotes tumor growth, invasion, and metastasis,

making it a compelling target for therapeutic intervention.

Dalmelitinib is a small molecule inhibitor designed to selectively target the ATP-binding site of

the c-Met kinase, thereby blocking its catalytic activity and downstream signaling cascades.
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Preclinical studies have demonstrated its potent anti-proliferative effects in cancer cells with c-

Met oncogene amplification and significant tumor growth inhibition in xenograft models.

Chemical Properties
Property Value

Molecular Formula C₂₂H₁₆FN₇O₂S[1]

Molecular Weight 461.47 g/mol [1]

Synonyms Compound 4d

Chemical Structure

(Image of the chemical structure of Dalmelitinib

would be placed here if image generation were

possible)

SMILES

Cn1cc(cn1)-

c2cc(c3nnc(n3c2)Sc4ccc5c(c4)c6c(cn5)N(C)C(

=O)CO6)F[1]

InChIKey MFEXYTURXUZOID-UHFFFAOYSA-N[1]

Mechanism of Action
Dalmelitinib functions as a selective, ATP-competitive inhibitor of the c-Met kinase.[2] By

binding to the ATP-binding pocket of the c-Met kinase domain, Dalmelitinib prevents the

phosphorylation of the receptor, thereby inhibiting its activation. This blockade of c-Met

autophosphorylation disrupts the recruitment and activation of downstream signaling effectors,

leading to the suppression of key oncogenic pathways.

The c-Met Signaling Pathway
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and

subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase

domain. These phosphorylated residues serve as docking sites for adaptor proteins such as

GRB2 and GAB1, which in turn activate multiple downstream signaling cascades, including:

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and survival.
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PI3K/AKT/mTOR Pathway: Crucial for cell growth, survival, and metabolism.

JAK/STAT Pathway: Plays a role in cell proliferation, differentiation, and apoptosis.

Dalmelitinib's inhibition of c-Met phosphorylation leads to a reduction in the activation of these

downstream pathways, ultimately resulting in decreased cancer cell proliferation and survival.

[2]
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Caption: Dalmelitinib inhibits the HGF/c-Met signaling pathway.
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Preclinical Data
In Vitro Potency and Selectivity
Dalmelitinib demonstrates potent inhibitory activity against the c-Met kinase with a reported

half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Parameter Value

c-Met Kinase IC50 2.9 nM[2]

While a comprehensive public kinase selectivity panel for Dalmelitinib is not readily available,

its designation as a "selective" inhibitor suggests significantly lower potency against other

kinases. Further studies are required to fully delineate its kinome-wide selectivity profile.

Cellular Activity
Dalmelitinib effectively inhibits the proliferation of various cancer cell lines that exhibit c-Met

oncogene amplification.

Cell Line Cancer Type IC50 (nM)

SNU-5 Gastric Cancer 6

HCCLM3 Hepatocellular Carcinoma Not specified, but inhibited

MHCC97-H Hepatocellular Carcinoma Not specified, but inhibited

MHCC97-L Hepatocellular Carcinoma Not specified, but inhibited

MKN-45 Gastric Cancer 33

NCI-H1993 Non-Small Cell Lung Cancer Not specified, but inhibited

Data compiled from available preclinical information.[2]

In cell-based assays, Dalmelitinib treatment leads to a dose-dependent inhibition of c-Met

phosphorylation and the subsequent phosphorylation of downstream effectors, AKT and ERK.

[2]
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In Vivo Efficacy
In a preclinical tumor xenograft model using MKN-45 gastric cancer cells, oral administration of

Dalmelitinib resulted in significant, dose-dependent tumor growth inhibition.

Dose (mg/kg) Tumor Growth Inhibition (%)

10 29.5

30 34.2

60 61.4

Data from MKN-45 tumor xenograft nude mice model.[2]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization

of Dalmelitinib. These protocols are based on standard laboratory procedures and can be

adapted for specific experimental needs.

c-Met Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of Dalmelitinib against the c-Met kinase.

Materials:

Recombinant human c-Met kinase

ATP

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Substrate (e.g., poly(Glu, Tyr) 4:1)

Dalmelitinib (or other test compounds)

384-well plates
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Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Plate reader

Procedure:

Prepare a serial dilution of Dalmelitinib in DMSO.

Add a small volume of the diluted Dalmelitinib or DMSO (vehicle control) to the wells of a

384-well plate.

Add the c-Met kinase and the substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection reagent

according to the manufacturer's protocol.

Calculate the percentage of inhibition for each Dalmelitinib concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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